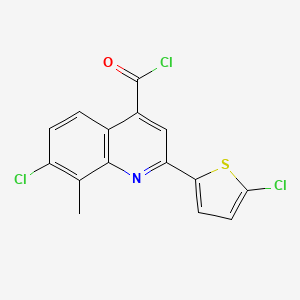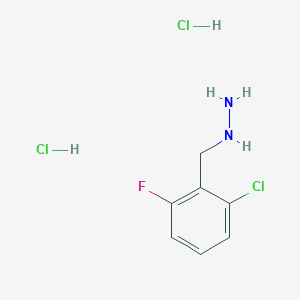
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
Overview
Description
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C7H8ClFN2.2HCl and a molecular weight of 247.53 .
Synthesis Analysis
2-Chloro-6-fluorobenzyl chloride is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole. It is also used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride are not fully detailed in the search results. It is known to have a molecular weight of 247.53 .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have explored the synthesis of various novel compounds using derivatives similar to "(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride." For instance, the preparation of thiazolidinone compounds derived from Schiff bases has been investigated for their laser and biological efficacy. These compounds showed promising biological activity against gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents (Saleh et al., 2020).
Antimicrobial and Anti-inflammatory Applications
The compound's derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities, demonstrating significant potential. Notably, some compounds exhibited maximum anti-inflammatory activity and inhibited writhing in animal models, indicating their potential in developing new therapeutic agents (Khalifa & Abdelbaky, 2008).
Structural Characterization and Biological Activity
The structural characterization of novel and potent inhibitors for applications such as HIV treatment has been a significant area of research. The solid-state tautomeric structure of a related compound has been resolved, providing insights into its electrostatic properties and potential medicinal applications (Bacsa et al., 2013).
Development of Fluorescent Probes
The compound's derivatives have been used in developing fluorescent probes for sensitive detection and imaging in biological systems. Such probes are crucial for environmental monitoring and understanding cellular processes, highlighting the versatility of this compound in scientific research (Chen et al., 2017).
Synthesis of Antimicrobial Agents
Further research has focused on synthesizing antimicrobial agents, with some derivatives showing significant antibacterial and antifungal activities. This research underscores the potential of "(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride" derivatives in developing new antimicrobial therapies (Patel & Patel, 2010).
Mechanism of Action
Safety and Hazards
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.2ClH/c8-6-2-1-3-7(9)5(6)4-11-10;;/h1-3,11H,4,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZQPEVQJOUSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)
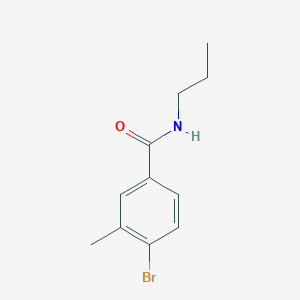

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)
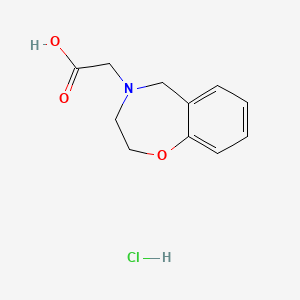
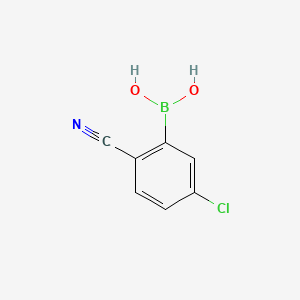
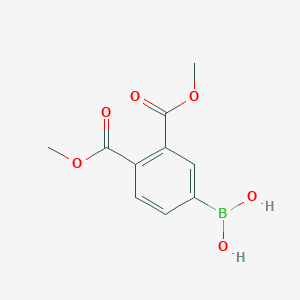
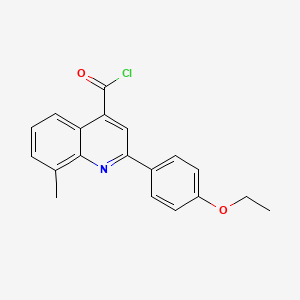
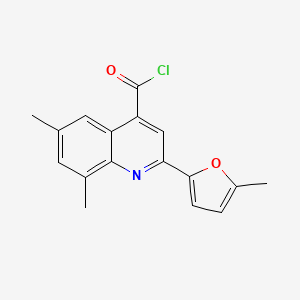
![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)

